molecular formula C14H15F4N B12077960 N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine

Cat. No.: B12077960
M. Wt: 273.27 g/mol
InChI Key: ZKPGLWUSVUVRFV-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine is a complex organic compound characterized by the presence of cyclopropyl, fluorophenyl, and cyclopropanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the synthesis of the 3-fluoro-5-(trifluoromethyl)phenyl intermediate through electrophilic aromatic substitution reactions.

    Cyclopropanation: The next step involves the cyclopropanation of the fluorophenyl intermediate using diazo compounds under catalytic conditions.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-1-(3-fluorophenyl)cyclopropanamine
  • N-(Cyclopropylmethyl)-1-(3-trifluoromethylphenyl)cyclopropanamine
  • N-(Cyclopropylmethyl)-1-(3-chloro-5-(trifluoromethyl)phenyl)cyclopropanamine

Uniqueness

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These features may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Biological Activity

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine, identified by its CAS number 2358751-61-6, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C14H15F4NC_{14}H_{15}F_4N with a molecular weight of 273.27 g/mol. The structure includes a cyclopropylmethyl group and a trifluoromethyl-substituted phenyl ring, which may influence its pharmacological properties.

PropertyValue
CAS Number2358751-61-6
Molecular FormulaC₁₄H₁₅F₄N
Molecular Weight273.27 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The compound's mechanism of action is primarily linked to its interaction with specific biological targets, including receptors involved in neurotransmission and other signaling pathways. The cyclopropylmethyl group enhances binding affinity, while the fluorine atoms may modulate electronic properties, affecting receptor interactions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that the compound may influence serotonin and norepinephrine levels, potentially serving as an antidepressant.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, indicating potential use in treating inflammatory diseases.
  • Antitumor Activity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have focused on the biological activity of related compounds and their implications for drug development:

  • Study on Antidepressant Effects : A study published in Pharmacology Research highlighted that similar cyclopropanamine derivatives exhibited significant antidepressant-like effects in rodent models (Guo et al., 2023) .
  • Anti-inflammatory Research : Another investigation reported that compounds with trifluoromethyl groups displayed notable anti-inflammatory activity by inhibiting pro-inflammatory cytokines (Ibrahim et al., 2023) .
  • Antitumor Activity : A series of experiments indicated that derivatives similar to this compound showed promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity (Lv et al., 2023) .

Properties

Molecular Formula

C14H15F4N

Molecular Weight

273.27 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C14H15F4N/c15-12-6-10(5-11(7-12)14(16,17)18)13(3-4-13)19-8-9-1-2-9/h5-7,9,19H,1-4,8H2

InChI Key

ZKPGLWUSVUVRFV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2(CC2)C3=CC(=CC(=C3)F)C(F)(F)F

Origin of Product

United States

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